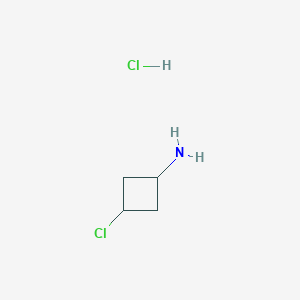
3-Chlorocyclobutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorocyclobutan-1-amine;hydrochloride, also known as CCBA hydrochloride, is a chemical compound used in scientific research. It has a molecular weight of 142.03 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chlorocyclobutan-1-amine hydrochloride . The InChI code is1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H . Physical And Chemical Properties Analysis
The compound is a powder and it is stored at room temperature or at 4 degrees Celsius . .Aplicaciones Científicas De Investigación
Synthesis of Analogues and Complexes
Synthetic Approaches and Analogues : A study outlines a two-step synthetic method toward 3-(chloromethyl)cyclobutanone, which was used for synthesizing 2,4-methanoproline analogues. This method demonstrates the potential of 3-Chlorocyclobutan-1-amine hydrochloride in creating complex cyclobutanone structures with applications in medicinal chemistry (Rammeloo, Stevens, & de Kimpe, 2002).
Platinum (II) Anticancer Complexes : Research into mixed-NH3/amine platinum (II) complexes featuring a dichloroacetate moiety in the leaving group has shown that 3-Chlorocyclobutan-1-amine hydrochloride can contribute to the development of novel platinum drugs. These complexes exhibit marked cytotoxicity toward cancer cells, highlighting the compound's application in cancer treatment (Liu et al., 2013).
Enhancement of Synthetic Methodologies
Modular Synthons for Medicinal Chemistry : A protected α-aminocyclobutanone has been synthesized as a modular synthon, facilitating access to cyclobutanone-containing lead inhibitors. This underscores the utility of 3-Chlorocyclobutan-1-amine hydrochloride in synthesizing key intermediates for drug development (Habeeb Mohammad et al., 2020).
Hydroamination of Strained Alkenes : The compound has also been implicated in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes, highlighting its role in the development of synthetic methods for creating biologically active compounds (Feng et al., 2019).
Chemical Reactions and Mechanistic Insights
- Reactions with Nucleophiles : Studies on the reactions of chlorosulfanyl derivatives with various nucleophiles show how 3-Chlorocyclobutan-1-amine hydrochloride can be used to explore reaction mechanisms and synthetic pathways, expanding its applicability in organic synthesis (Majchrzak et al., 2006).
Novel Drug Design and Synthesis
- Squaramide Surrogates as Potent VLA-4 Antagonists : The synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones from 3-Chlorocyclobutan-1-amine hydrochloride has led to the discovery of compounds that are potent antagonists of VLA-4, a molecule implicated in various diseases. This demonstrates the compound's role in novel drug design and synthesis (Brand, de Candole, & Brown, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-chlorocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHMRRCMCVJHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorocyclobutanamine;hydrochloride | |
CAS RN |
135767-82-7 |
Source


|
| Record name | 3-chlorocyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

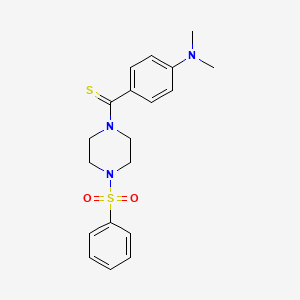
![ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate](/img/structure/B2421417.png)
![(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2421418.png)
![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/no-structure.png)
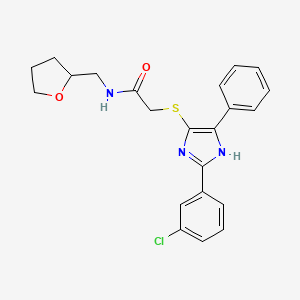

![N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2421424.png)
![ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2421425.png)
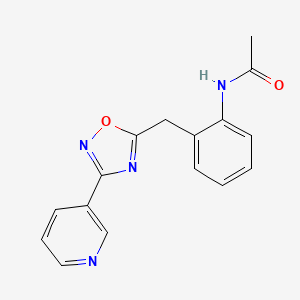
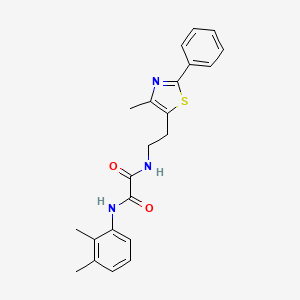
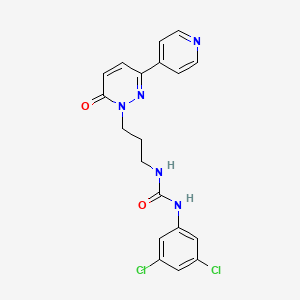

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2421435.png)
